molecular formula C7H11NO B14390337 2,2,3-Trimethyl-4-oxobutanenitrile CAS No. 88456-25-1

2,2,3-Trimethyl-4-oxobutanenitrile

Cat. No.: B14390337
CAS No.: 88456-25-1
M. Wt: 125.17 g/mol
InChI Key: RVSPKCSXMOTBME-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2,2,3-Trimethyl-4-oxobutanenitrile is an organic compound characterized by its branched structure and the presence of both a nitrile and a ketone functional group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2,2,3-Trimethyl-4-oxobutanenitrile typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the aldol condensation of isobutyraldehyde followed by a subsequent reaction to introduce the nitrile group. The reaction conditions often require the presence of a base such as sodium alkoxide to facilitate the condensation process .

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale batch reactions using similar principles as the laboratory synthesis. The process is optimized for yield and purity, often employing continuous flow reactors and advanced purification techniques to ensure the final product meets industry standards.

Chemical Reactions Analysis

Types of Reactions: 2,2,3-Trimethyl-4-oxobutanenitrile can undergo various chemical reactions, including:

    Oxidation: The ketone group can be further oxidized to form carboxylic acids under strong oxidative conditions.

    Reduction: The nitrile group can be reduced to an amine using reducing agents such as lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the carbon adjacent to the nitrile group.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Lithium aluminum hydride or catalytic hydrogenation.

    Substitution: Alkyl halides or other electrophiles in the presence of a base.

Major Products:

    Oxidation: Corresponding carboxylic acids.

    Reduction: Amines.

    Substitution: Various substituted derivatives depending on the electrophile used.

Scientific Research Applications

2,2,3-Trimethyl-4-oxobutanenitrile has several applications in scientific research:

Mechanism of Action

The mechanism by which 2,2,3-Trimethyl-4-oxobutanenitrile exerts its effects depends on the specific reaction or application. In biological systems, it may interact with enzymes or receptors, influencing metabolic pathways. The nitrile group can act as a nucleophile, participating in various biochemical reactions, while the ketone group can undergo nucleophilic addition reactions.

Comparison with Similar Compounds

  • 2,2-Dimethyl-4-oxobutanenitrile
  • 2,2,4-Trimethyl-1,3-pentanediol monoisobutyrate

Comparison: 2,2,3-Trimethyl-4-oxobutanenitrile is unique due to its specific branching and functional groups, which confer distinct reactivity and properties. Compared to 2,2-Dimethyl-4-oxobutanenitrile, the additional methyl group in this compound can influence its steric and electronic properties, affecting its reactivity and interactions in chemical and biological systems .

Properties

CAS No.

88456-25-1

Molecular Formula

C7H11NO

Molecular Weight

125.17 g/mol

IUPAC Name

2,2,3-trimethyl-4-oxobutanenitrile

InChI

InChI=1S/C7H11NO/c1-6(4-9)7(2,3)5-8/h4,6H,1-3H3

InChI Key

RVSPKCSXMOTBME-UHFFFAOYSA-N

Canonical SMILES

CC(C=O)C(C)(C)C#N

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.